![molecular formula C23H24N4O2S B2656205 3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034326-18-4](/img/structure/B2656205.png)
3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activities. A study highlighted the synthesis of substituted quinazolines as antimicrobial agents, revealing their effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/mL (Buha et al., 2012). Another research effort focused on the synthesis and antimicrobial activity of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, finding that some derivatives bearing bromo or iodo groups exhibited significant antimicrobial activity (Patel & Patel, 2010).
Anticorrosive Properties
Quinazolinone derivatives have also been investigated for their anticorrosive properties. One study detailed the synthesis and characterization of novel quinazolinone derivatives as corrosion inhibitors for mild steel in a hydrochloric acid medium. These compounds demonstrated high inhibition efficiencies, indicating their potential as effective anticorrosive agents (Errahmany et al., 2020).
Anti-Tubercular Activity
Research into N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-thiazole hybrids has shown promising anti-tubercular agents. Compounds exhibited favorable inhibition against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Nagaladinne et al., 2020).
Anti-Inflammatory Activity
Quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of oedema. This suggests their potential as anti-inflammatory agents (Kumar & Rajput, 2009).
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-4-7-14-27-22(28)18-8-5-6-9-19(18)24-23(27)30-15-20-25-21(26-29-20)17-12-10-16(2)11-13-17/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPFKKQGQATQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-pentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
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